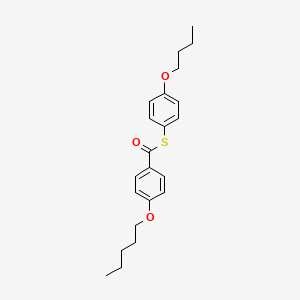
S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate: is an organic compound with the molecular formula C22H28O3S It is characterized by the presence of butoxy and pentyloxy groups attached to a benzene ring, along with a carbothioate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate typically involves the following steps:
Formation of the butoxyphenyl intermediate: This can be achieved by reacting 4-butoxyphenol with an appropriate alkylating agent under basic conditions.
Formation of the pentyloxybenzene intermediate: Similarly, 4-pentyloxybenzene can be synthesized by reacting 4-hydroxybenzene with a pentyloxy group donor.
Coupling reaction: The final step involves coupling the two intermediates in the presence of a thiocarbonylating agent to form the desired carbothioate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced catalytic systems and optimized reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to specific enzymes or receptors: Modulating their activity.
Interacting with cellular membranes: Affecting membrane fluidity and function.
Inducing oxidative stress: Leading to cellular damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- S-(4-Pentylphenyl) 4-(pentyloxy)benzene-1-carbothioate
- 4-(Butoxyphenyl) 4-(pentyloxy)benzene-1-carbohydrazide
Uniqueness
S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate is unique due to its specific combination of butoxy and pentyloxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
90336-49-5 |
|---|---|
Molecular Formula |
C22H28O3S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
S-(4-butoxyphenyl) 4-pentoxybenzenecarbothioate |
InChI |
InChI=1S/C22H28O3S/c1-3-5-7-17-25-19-10-8-18(9-11-19)22(23)26-21-14-12-20(13-15-21)24-16-6-4-2/h8-15H,3-7,16-17H2,1-2H3 |
InChI Key |
LUOFUWFDSPIHKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















